2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications
2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacridone, also known as 2-amino-9(10H)-acridinone or by its common abbreviation AMAC, is a highly fluorescent aromatic compound. Its significance in biomedical research and analytics stems primarily from its utility as a derivatizing agent for the sensitive detection of carbohydrates and glycans. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of 2-aminoacridone, with a focus on the experimental methodologies that underpin its use.
Chemical Structure and Identification
2-Aminoacridone is a tricyclic aromatic compound featuring a central acridine ring system with a ketone group at position 9 and an amino group at position 2. This structure is responsible for its characteristic fluorescence.
Table 1: Structural and Identification Data for 2-Aminoacridone
| Identifier | Value |
| IUPAC Name | 2-aminoacridin-9(10H)-one |
| Synonyms | 2-Amino-9(10H)-acridinone, AMAC |
| CAS Number | 27918-14-5[1] |
| Molecular Formula | C₁₃H₁₀N₂O[1] |
| SMILES String | Nc1ccc2Nc3ccccc3C(=O)c2c1 |
| InChI String | 1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)[2] |
| InChI Key | PIGCSKVALLVWKU-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2-aminoacridone are crucial for its application as a fluorescent label, dictating its solubility in various solvents and its behavior in analytical systems.
Table 2: Physicochemical Properties of 2-Aminoacridone
| Property | Value |
| Molecular Weight | 210.23 g/mol |
| Appearance | Yellow to dark yellow powder |
| Melting Point | 301-303 °C |
| Boiling Point | 442.5 ± 34.0 °C (Predicted) |
| Density | 1.306 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DMF and DMSO |
| pKa | 4.00 ± 0.20 (Predicted) |
| Fluorescence λex | 420 nm (in 0.1 M Tris pH 8.0) |
| Fluorescence λem | 542 nm (in 0.1 M Tris pH 8.0) |
Experimental Protocols
Synthesis of 2-Aminoacridone (Plausible Route)
While a specific, detailed, and publicly available protocol for the synthesis of 2-aminoacridone is not readily found in the literature, a plausible and common method for the synthesis of the acridone core is via an Ullmann condensation followed by cyclization. The following is a representative protocol based on established chemical principles for the synthesis of related acridone structures.
Reaction Scheme:
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Ullmann Condensation: 2-Chlorobenzoic acid is reacted with a suitable aniline derivative.
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Cyclization: The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid to form the acridone ring.
Materials:
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2-Chlorobenzoic acid
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4-Nitroaniline
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Potassium carbonate
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Copper(I) iodide
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N,N-Dimethylformamide (DMF)
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Concentrated sulfuric acid
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Sodium borohydride (for reduction of the nitro group)
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Palladium on carbon (for catalytic hydrogenation)
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Methanol
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Ethyl acetate
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Hydrochloric acid
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Sodium hydroxide
Procedure:
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Step 1: Synthesis of 2-((4-nitrophenyl)amino)benzoic acid.
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In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.
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Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-140°C for 12-24 hours, monitoring the reaction by TLC.
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After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with water, and dry to yield 2-((4-nitrophenyl)amino)benzoic acid.
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Step 2: Cyclization to 2-Nitroacridone.
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Slowly add the dried 2-((4-nitrophenyl)amino)benzoic acid to concentrated sulfuric acid at 0°C.
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Heat the mixture to 100°C for 2-4 hours.
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Carefully pour the reaction mixture onto ice to precipitate the 2-nitroacridone.
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Filter the yellow precipitate, wash with water until the washings are neutral, and dry.
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Step 3: Reduction to 2-Aminoacridone.
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Suspend the 2-nitroacridone in methanol.
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Add a catalytic amount of palladium on carbon (10% w/w).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
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Alternatively, the reduction can be carried out using sodium borohydride in a suitable solvent system.
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Filter the catalyst and evaporate the solvent.
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The crude product can be purified by recrystallization or column chromatography to yield pure 2-aminoacridone.
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HPLC Method for Purity Determination (Representative)
A specific, validated HPLC method for the purity determination of 2-aminoacridone is not publicly detailed. However, a general reversed-phase HPLC method suitable for the analysis of fluorescent aromatic compounds can be employed. The following is a representative protocol adapted from the analysis of a structurally similar compound, 2-amino-6-bromopyridine, and is expected to provide good separation for 2-aminoacridone and related impurities.
Instrumentation:
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HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector. A UV detector can also be used for initial method development.
Chromatographic Conditions:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-25 min: 10-90% B
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25-30 min: 90% B
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30.1-35 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection (Fluorescence): Excitation at 420 nm, Emission at 542 nm.
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Injection Volume: 10 µL.
Sample Preparation:
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Dissolve approximately 1 mg of 2-aminoacridone in 1 mL of a mixture of Mobile Phase A and B (90:10) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Applications in Glycan Analysis
The primary application of 2-aminoacridone is as a fluorescent labeling agent for the analysis of glycosaminoglycans (GAGs) and other carbohydrates. The primary amine group of 2-aminoacridone reacts with the aldehyde group at the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable, fluorescently tagged secondary amine. This derivatization significantly enhances the sensitivity of detection in techniques like HPLC and capillary electrophoresis.
Experimental Workflow for GAG Disaccharide Analysis
The following diagram illustrates a typical workflow for the analysis of GAG-derived disaccharides using 2-aminoacridone labeling.
